The synthesis of HCV-371 involves several key steps and methods. Initially, derivatives of indole and carbazole were designed and synthesized, leading to the creation of HCV-371. The synthetic route typically includes:
Technical details indicate that spectral methods including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (NMR), carbon-13 NMR, and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of HCV-371 during its synthesis .
The molecular structure of HCV-371 can be characterized by its unique arrangement of atoms that confer its biological activity. Key data points include:
The structural analysis reveals that HCV-371's design allows it to fit into the active site of the NS5B enzyme, inhibiting its function effectively .
HCV-371 undergoes specific chemical reactions that are pivotal for its activity against hepatitis C virus. Notably:
Technical details from studies indicate that HCV-371 shows no significant inhibitory activity against human polymerases or unrelated viral polymerases, highlighting its specificity towards hepatitis C virus .
The mechanism by which HCV-371 exerts its antiviral effects is primarily through:
Data from experimental studies show that treatment with HCV-371 significantly reduces hepatitis C virus replication in cell culture models .
HCV-371 exhibits several notable physical and chemical properties:
Relevant analyses include melting point determination and stability assessments under various pH conditions to ensure its viability as a drug candidate .
HCV-371 has significant applications in scientific research and potential therapeutic use:
Research continues into optimizing HCV-371 and similar compounds to enhance their efficacy and reduce side effects, contributing to advancements in antiviral therapies .
Chronic hepatitis C virus (HCV) infection affects an estimated 170 million people globally (approximately 3% of the world’s population), representing a major cause of liver cirrhosis, hepatocellular carcinoma (HCC), and liver transplantation [1] [7]. Before direct-acting antivirals (DAAs), standard therapy relied on pegylated interferon-α (IFN-α) combined with ribavirin, which achieved sustained virological response (SVR) rates of only 54% overall—and as low as 34% for genotype 1b, the most prevalent strain [1] [4]. Treatment discontinuation rates reached 20% due to severe side effects (e.g., depression, anemia, and flu-like symptoms) [1] [5]. These limitations underscored an urgent need for targeted antiviral agents with improved efficacy, tolerability, and pan-genotypic coverage. The discovery of HCV-371, a non-nucleoside inhibitor (NNI) of NS5B polymerase, emerged from efforts to address these unmet therapeutic needs [4] [6].
HCV NS5B RNA-dependent RNA polymerase (RdRp) is a 65-kDa enzyme critical for viral RNA replication. As a key component of the HCV replication complex, it synthesizes complementary RNA strands using the viral genome as a template [1] [4]. Unlike host DNA-dependent polymerases, NS5B lacks proofreading capability, leading to high mutation rates (10⁻⁴–10⁻⁵ errors/nucleotide) and viral quasispecies diversity [8]. Structurally, NS5B resembles a "right hand" with palm, fingers, and thumb domains. The thumb domain contains a flexible β-hairpin loop and allosteric pockets (e.g., Thumb I/II), which regulate polymerase initiation and elongation [4] [8]. Crucially, NS5B has no human homolog, making it an ideal target for selective antiviral inhibition [1] [6]. HCV-371 exploits this by binding to the thumb domain, disrupting early-stage RNA synthesis [4] [8].
NNIs represent a pivotal class of antivirals that target allosteric sites of viral polymerases, contrasting with nucleoside analogs that compete with natural substrates at the catalytic site. For HCV, NNIs are classified into four categories based on their binding sites: Thumb I, Thumb II, Palm I, and Palm II [6] [10]. HCV-371 belongs to the Thumb II class, characterized by pyranoindole-based scaffolds that induce conformational changes to block RNA elongation [8] [10]. The rise of NNIs was accelerated by:
Table 1: Key Biochemical and Antiviral Properties of HCV-371
Property | Value | Experimental Context |
---|---|---|
NS5B IC50 | 0.3–1.8 μM (genotypes 1a, 1b, 3a) | Purified NS5B enzyme assay |
Antiviral EC50 | 4.8–6.1 μM (genotype 1b replicons) | Subgenomic HCV replicon cells |
Selectivity | >100× vs. human polymerases (e.g., Pol γ) | Panel of human polymerase assays |
Binding Affinity (Kd) | 150 nM | Fluorescence binding to NS5B |
Resistance Mutations | L419M, M423V (thumb domain) | Engineered HCV replicon variants |
Table 2: Competitive Landscape of HCV NS5B Nonnucleoside Inhibitors
Compound | Chemical Class | Binding Site | Development Status | Key Attributes |
---|---|---|---|---|
HCV-371 | Pyranoindole | Thumb II | Preclinical | Covalent binding to Cys366 |
TG-2349 | Protease inhibitor | NS3/4A | Phase III | Used in combination with DAAs |
CC-31244 | Benzimidazole | Palm I | Phase IIa | Pan-genotypic, ultra-short duration potential |
COMPOUND1 | Thiazolidinone | Thumb I | Preclinical | Reversible covalent inhibitor |
Bemnifosbuvir | Nucleotide analog | Catalytic site | Phase III | Chain terminator |
HCV-371 ([(1R)-5-cyano-8-methyl-1-propyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl] acetic acid) features a tetrahydropyranoindole core that enables specific interactions with the NS5B thumb domain [8] [10]. Its R-enantiomer (HCV-371) is biologically active, while the S-enantiomer is inactive, highlighting stereochemical specificity [8]. The compound’s mechanism involves:
Resistance profiling of HCV-371 identified mutations in the NS5B thumb domain (e.g., L419M and M423V), which reduce inhibitor binding and confer an 8–10-fold increase in EC50 [8]. However, combining HCV-371 with:
Chemical Compounds Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7